molecular formula C18H17FN2OS B11523318 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11523318
M. Wt: 328.4 g/mol
InChI Key: OFPKCIARITYNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and an ethanol moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The general reaction conditions involve:

    Starting Materials:

    Solvent: Ethanol or another suitable polar solvent.

    Base: Sodium ethoxide or potassium carbonate.

    Temperature: Reflux conditions (around 80-100°C).

    Reaction Time: Several hours to ensure complete reaction.

The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring, followed by the addition of the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]acetaldehyde or the corresponding carboxylic acid.

    Reduction: 2-[(2Z)-2-[(4-fluorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, thiazole derivatives are known for their antimicrobial properties. This compound may be investigated for its potential antibacterial or antifungal activities.

Medicine

In medicine, thiazole compounds have been studied for their therapeutic potential. This compound could be explored for its anti-inflammatory, anticancer, or antiviral properties.

Industry

Industrially, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
  • 2-[(2Z)-2-[(4-bromophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
  • 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol

Uniqueness

The presence of the fluorophenyl group in 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C18H17FN2OS/c1-13-2-4-14(5-3-13)17-12-23-18(21(17)10-11-22)20-16-8-6-15(19)7-9-16/h2-9,12,22H,10-11H2,1H3

InChI Key

OFPKCIARITYNSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.